molecular formula C19H16ClN3O3 B2425032 N~1~-[4-(ACETYLAMINO)PHENYL]-3-(3-CHLORO-4-METHOXYPHENYL)-2-CYANOACRYLAMIDE CAS No. 380477-75-8

N~1~-[4-(ACETYLAMINO)PHENYL]-3-(3-CHLORO-4-METHOXYPHENYL)-2-CYANOACRYLAMIDE

Cat. No.: B2425032
CAS No.: 380477-75-8
M. Wt: 369.81
InChI Key: GOIUKTPPDDPBQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~1~-[4-(ACETYLAMINO)PHENYL]-3-(3-CHLORO-4-METHOXYPHENYL)-2-CYANOACRYLAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an acetylamino group, a chloro-methoxyphenyl group, and a cyanoacrylamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[4-(ACETYLAMINO)PHENYL]-3-(3-CHLORO-4-METHOXYPHENYL)-2-CYANOACRYLAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Acetylamino Group: This step involves the acetylation of aniline derivatives to form the acetylamino group.

    Introduction of the Chloro-Methoxyphenyl Group: This step involves the chlorination and methoxylation of phenyl derivatives.

    Formation of the Cyanoacrylamide Moiety: This step involves the reaction of cyanoacrylamide with the previously formed intermediates.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: These reactors are used to control reaction conditions such as temperature, pressure, and reaction time.

    Purification Techniques: Techniques such as recrystallization, chromatography, and distillation are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N~1~-[4-(ACETYLAMINO)PHENYL]-3-(3-CHLORO-4-METHOXYPHENYL)-2-CYANOACRYLAMIDE undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield amine derivatives.

Scientific Research Applications

N~1~-[4-(ACETYLAMINO)PHENYL]-3-(3-CHLORO-4-METHOXYPHENYL)-2-CYANOACRYLAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development and disease treatment.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1-[4-(ACETYLAMINO)PHENYL]-3-(3-CHLORO-4-METHOXYPHENYL)-2-CYANOACRYLAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes involved in various biological processes.

Comparison with Similar Compounds

N~1~-[4-(ACETYLAMINO)PHENYL]-3-(3-CHLORO-4-METHOXYPHENYL)-2-CYANOACRYLAMIDE can be compared with other similar compounds, such as:

The uniqueness of N1-[4-(ACETYLAMINO)PHENYL]-3-(3-CHLORO-4-METHOXYPHENYL)-2-CYANOACRYLAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(E)-N-(4-acetamidophenyl)-3-(3-chloro-4-methoxyphenyl)-2-cyanoprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O3/c1-12(24)22-15-4-6-16(7-5-15)23-19(25)14(11-21)9-13-3-8-18(26-2)17(20)10-13/h3-10H,1-2H3,(H,22,24)(H,23,25)/b14-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOIUKTPPDDPBQN-NTEUORMPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C(=CC2=CC(=C(C=C2)OC)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)/C(=C/C2=CC(=C(C=C2)OC)Cl)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.